4-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorinated and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureThe phenylpyridazine moiety is then attached via a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would yield an amine .
Scientific Research Applications
4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated sulfonamides and pyridazine derivatives. Examples include:
- 4-FLUORO-N-{2-[(6-METHYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
- 4-FLUORO-N-{2-[(6-CHLOROPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE.
Uniqueness
The uniqueness of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15F4N3O3S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15F4N3O3S/c20-16-7-6-14(12-15(16)19(21,22)23)30(27,28)24-10-11-29-18-9-8-17(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |
InChI Key |
GOKHZRKWMLAQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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